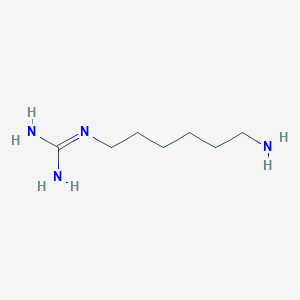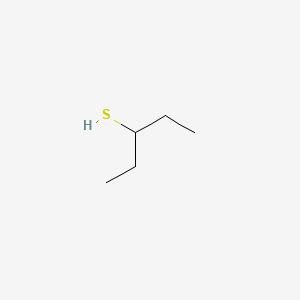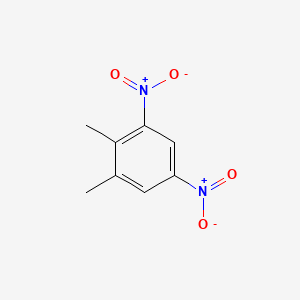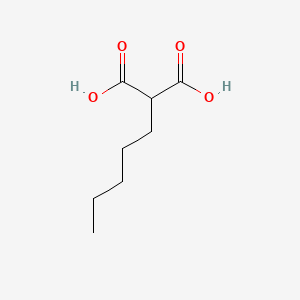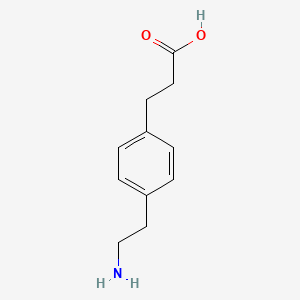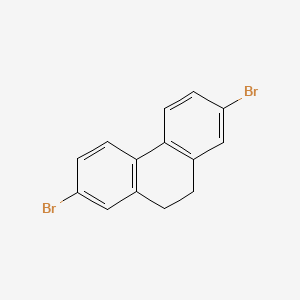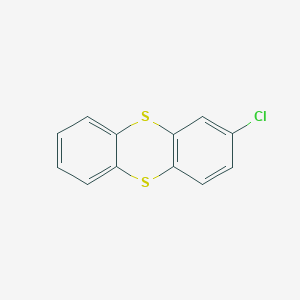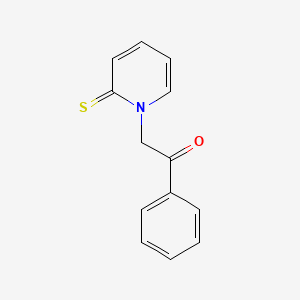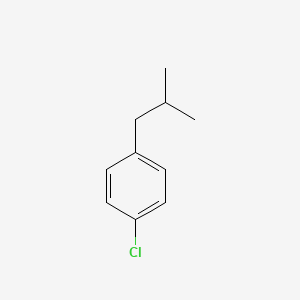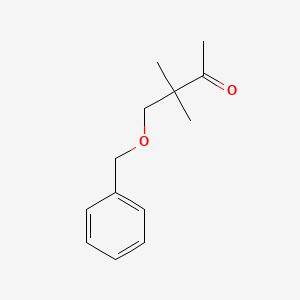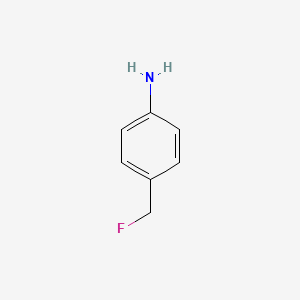
4-(Fluoromethyl)aniline
Overview
Description
4-(Fluoromethyl)aniline , also known as α,α,α-Trifluoro-p-toluidine or 4-Aminobenzotrifluoride , is an organic compound with the molecular formula C₇H₆F₃N . It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound finds applications in synthetic chemistry as a building block and intermediate for various pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nonbonding Interactions in Halogeno Anilines
4-(Fluoromethyl)aniline and related compounds have been studied for their role in noncovalent interactions like hydrogen bonds (HBs) and halogen bonds (XBs). These interactions are crucial in the formation of drug-protein complexes. Studies have shown that fluorine substitution in such molecules can enhance their ability to form strong N-H...N hydrogen bonds. Furthermore, the fluorine substituents act as attractive HB and XB acceptors, influencing the overall molecular interactions and properties (Pietruś et al., 2021).
Potential in Nonlinear Optical Materials
Research on derivatives of 4-(Fluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has indicated potential applications in nonlinear optical (NLO) materials. These materials have significant implications in various technological applications due to their unique vibrational properties and electron interactions (Revathi et al., 2017).
Role in Molecular Structure Analysis
4-(Fluoromethyl)aniline plays a role in the study of molecular structures. The impact of fluorine substitution on the vibrational spectra and molecular interactions of these compounds contributes to a better understanding of their chemical behavior and potential applications (George et al., 2021).
Synthesis and Characterization of Complexes
The compound has been used in synthesizing and characterizing complexes with potential antibacterial activities. For instance, the synthesis of a Ru(II) complex with a Schiff base derived from 4-fluoro-aniline showed promising biological activity. Such studies are vital for developing new antimicrobial agents (Koske et al., 2018).
Environmental Implications and Biodegradation
Environmental studies have focused on the biodegradation of fluoroanilines, including 4-(Fluoromethyl)aniline. Understanding the degradation pathways and environmental fate of these compounds is crucial, especially considering their widespread use and potential toxicity. Investigations into microbial degradation offer insights into managing environmental contamination by such chemicals (Amorim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(fluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYVFDFOHPQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601729 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)aniline | |
CAS RN |
61865-29-0 | |
| Record name | 4-(Fluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



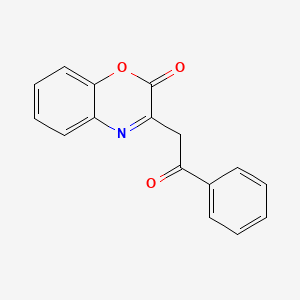
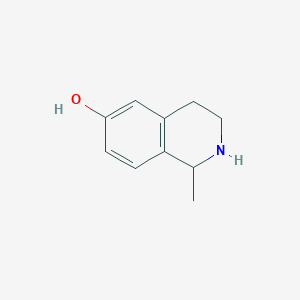
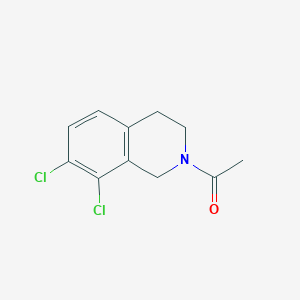
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
